molecular formula C11H16O2 B14596745 1,3-Dimethoxy-2,4,5-trimethylbenzene CAS No. 59968-27-3

1,3-Dimethoxy-2,4,5-trimethylbenzene

Cat. No.: B14596745
CAS No.: 59968-27-3
M. Wt: 180.24 g/mol
InChI Key: MUVGPKFVOVVZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Alkyl and Alkoxy Substituents in Aromatic Systems

The chemical behavior of a substituted aromatic ring is profoundly influenced by the electronic properties of its substituents. In 1,3-Dimethoxy-2,4,5-trimethylbenzene, both methyl (alkyl) and methoxy (B1213986) (alkoxy) groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). They achieve this by increasing the electron density of the aromatic ring, making it a more potent nucleophile.

Alkyl Groups (-CH₃): Methyl groups are moderately activating. They donate electron density to the benzene ring primarily through an inductive effect—the polarization of the sigma (σ) bond between the methyl carbon and the ring carbon. This donation enriches the ring, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack.

Alkoxy Groups (-OCH₃): Methoxy groups are strongly activating substituents. While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, this is significantly outweighed by its powerful electron-donating resonance effect. The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system, substantially increasing the ring's electron density. This resonance donation provides significant stabilization to the intermediate sigma complex.

The collective effect of three methyl groups and two methoxy groups in this compound results in a highly activated, electron-rich aromatic system, predisposed to react readily with electrophiles.

Table 1: Influence of Substituents on Physical Properties of Benzene Derivatives This table presents data for parent and related compounds to illustrate the effects of methyl and methoxy functional groups.

Compound Formula Molar Mass (g/mol) Boiling Point (°C)
Benzene C₆H₆ 78.11 80.1
Toluene C₇H₈ 92.14 110.6
Anisole C₇H₈O 108.14 153.8
1,3,5-Trimethylbenzene (Mesitylene) C₉H₁₂ 120.19 164.7 wikipedia.org
1,3,5-Trimethoxybenzene C₉H₁₂O₃ 168.19 255.5

Overview of Electron-Rich Aromatic Compounds in Synthetic and Mechanistic Chemistry

Electron-rich aromatic compounds, such as this compound, are fundamental components in the toolkit of synthetic organic chemistry. Their high electron density makes them excellent nucleophiles, enabling a wide range of chemical transformations.

The primary reaction pathway for these compounds is electrophilic aromatic substitution (EAS). Due to the presence of multiple activating groups, these reactions often proceed under milder conditions than those required for less activated or deactivated aromatic rings. Common EAS reactions include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl).

Nitration: Introduction of a nitro group (-NO₂).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

For instance, the bromination of the highly activated 1,3,5-trimethylbenzene (mesitylene) occurs readily to yield mesityl bromide. wikipedia.org Similarly, 1,3-dimethoxybenzene (B93181) can be prepared by the methylation of resorcinol (B1680541) using dimethyl sulfate (B86663). prepchem.com The synthesis of a brominated derivative of 1,3-dimethoxy-5-methylbenzene has been reported as a key step in the preparation of a natural product intermediate, highlighting the utility of these electron-rich systems in complex synthesis. nih.gov

In mechanistic chemistry, these compounds are used to study the principles of regioselectivity and reactivity. The directing effects of the substituents determine the position of attack by an incoming electrophile. Both alkyl and alkoxy groups are ortho-, para-directors. In a polysubstituted ring, the most powerful activating group typically controls the position of further substitution. youtube.com However, in a fully substituted compound like this compound, electrophilic attack would necessitate the displacement of an existing group or reaction at a substituent, pathways that are mechanistically distinct from substitution at a C-H bond.

Research Trajectory and Future Directions for Polysubstituted Benzenoid Systems

The synthesis of polysubstituted benzenes is a long-standing focus of organic chemistry, driven by their prevalence in natural products, pharmaceuticals, and functional materials. rsc.org The functions of these molecules are directly linked to the specific substituents and their arrangement on the benzene core. nih.gov

Historically, the construction of such molecules relied on stepwise electrophilic substitution of existing aromatic rings. However, this classical approach often suffers from challenges in controlling regioselectivity, especially when creating complex substitution patterns. thieme-connect.compressbooks.pub The order in which substituents are introduced is critical, as the existing groups direct the position of subsequent additions. libretexts.org

Contemporary research has shifted towards developing more efficient and versatile methods for assembling these intricate structures. Key areas of advancement include:

Organocatalytic Benzannulation: This strategy involves the construction of the aromatic ring itself from acyclic precursors using metal-free organocatalysts. rsc.orgrsc.org These methods, which can be categorized by the type of catalyst (e.g., Brønsted acid, amine, N-heterocyclic carbene), offer powerful ways to build structurally diverse arenes under mild conditions with high selectivity. nih.govthieme-connect.com

Programmed Synthesis: This approach focuses on the sequential and highly controlled introduction of different functional groups onto a pre-existing ring or through ring formation, allowing for the creation of hexaarylbenzenes with five or six different substituents. sciencedaily.com

Bioisosteres in Medicinal Chemistry: In drug discovery, polysubstituted saturated scaffolds, such as bicyclo[2.1.1]hexanes, are being developed as three-dimensional bioisosteres (substitutes) for flat polysubstituted benzene rings. chemrxiv.orgsemanticscholar.org This strategy aims to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. nih.gov

The future of this field lies in the development of synthetic methodologies that provide even greater control over the architecture of polysubstituted benzenoid systems. The ability to precisely and efficiently synthesize complex molecules like this compound and its analogues will continue to drive innovation in materials science, molecular electronics, and medicinal chemistry. sciencedaily.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59968-27-3

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1,3-dimethoxy-2,4,5-trimethylbenzene

InChI

InChI=1S/C11H16O2/c1-7-6-10(12-4)9(3)11(13-5)8(7)2/h6H,1-5H3

InChI Key

MUVGPKFVOVVZDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)OC)C)OC

Origin of Product

United States

Synthetic Methodologies for 1,3 Dimethoxy 2,4,5 Trimethylbenzene and Its Structural Congeners

Strategies for Aromatic Methylation and O-Methylation in Polysubstituted Arenes

The introduction of methyl groups onto an aromatic ring can be accomplished through various methods, including Friedel-Crafts alkylation, while the conversion of hydroxyl groups to methoxy (B1213986) groups is typically achieved via O-methylation. In the context of polysubstituted arenes, the sequence and methodology for these transformations are critical to achieving the desired substitution pattern due to the electronic and steric influences of the groups present on the ring.

O-methylation is a fundamental process for converting hydroquinones and other phenolic compounds into their corresponding methoxy ethers. This reaction is particularly relevant for the synthesis of structural isomers and congeners of 1,3-dimethoxy-2,4,5-trimethylbenzene. The O-methylation of 2,3,5-trimethylhydroquinone, a key intermediate in the synthesis of Vitamin E, serves as a prime example of this transformation to produce 1,4-dimethoxy-2,3,5-trimethylbenzene. google.comconnectchemicals.com

The reaction typically involves the deprotonation of the hydroxyl groups of the hydroquinone (B1673460) by a base, followed by nucleophilic attack of the resulting phenoxide ions on a methylating agent. Common methylating agents include dimethyl sulfate (B86663) or methyl iodide. The choice of base and solvent is crucial for efficient conversion.

Table 1: Representative O-Methylation of 2,3,5-Trimethylhydroquinone

ReactantReagentProductReaction Type
2,3,5-TrimethylhydroquinoneDimethyl sulfate, Base (e.g., NaOH)1,4-Dimethoxy-2,3,5-trimethylbenzeneWilliamson Ether Synthesis

This method highlights a common strategy for producing dimethoxy-trimethylbenzene isomers, where the final step is the etherification of a pre-formed, correctly substituted hydroquinone precursor.

Aromatic Substitution Approaches for Benzenoid Scaffold Construction

The construction of the core benzenoid scaffold with the desired substitution pattern often relies on electrophilic aromatic substitution reactions. The existing substituents on the benzene (B151609) ring govern the regioselectivity of these reactions, directing incoming electrophiles to specific positions.

Introducing methoxy groups onto a benzene ring that already contains methyl substituents is a common synthetic challenge. Methyl groups are activating and ortho-, para-directing substituents. msu.edulibretexts.org This means they increase the rate of electrophilic aromatic substitution and direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to the methyl group. libretexts.org

Direct methoxylation is challenging; therefore, a common strategy involves a two-step process: nitration followed by reduction and subsequent conversion. For example, a methylated benzene could be nitrated using a mixture of nitric and sulfuric acids. uomustansiriyah.edu.iq The nitro group, which is a meta-director, can then be reduced to an amino group, which is subsequently converted to a hydroxyl group via diazotization. Finally, O-methylation of the hydroxyl group yields the desired methoxy group. The regiochemical outcome is controlled by the directing effects of the methyl groups in the initial nitration step.

Table 2: General Strategy for Methoxy Group Introduction

Starting MaterialReaction SequenceIntermediate(s)Final Product
Methylated Benzene1. Nitration (HNO₃, H₂SO₄)NitromethylbenzeneMethoxymethylbenzene
2. Reduction (e.g., Sn, HCl)Aminomethylbenzene
3. Diazotization (NaNO₂, HCl)Diazonium Salt
4. Hydrolysis (H₂O, heat)Methylphenol
5. O-Methylation (e.g., (CH₃)₂SO₄, base)

Friedel-Crafts reactions are a cornerstone of synthetic organic chemistry for attaching alkyl or acyl substituents to aromatic rings. uomustansiriyah.edu.iq These reactions are particularly effective on electron-rich arenes, such as those bearing multiple methyl or methoxy groups, which activate the ring towards electrophilic attack. nih.govchemrxiv.org

The reaction involves an alkyl halide or acyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). youtube.com The Lewis acid generates a carbocation or a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring. uomustansiriyah.edu.iqyoutube.com

For example, a dimethoxybenzene could undergo Friedel-Crafts alkylation to introduce a methyl group. However, controlling polyalkylation can be a challenge, as the newly added alkyl group further activates the ring. Friedel-Crafts acylation, followed by reduction of the ketone, is often used to circumvent this issue and achieve mono-alkylation. These reactions are fundamental in building up the carbon skeleton of molecules like this compound from simpler precursors. nih.gov

Table 3: Example of Friedel-Crafts Reaction on an Electron-Rich Arene

SubstrateElectrophileCatalystProductReaction Type
1,3-Dimethoxybenzene (B93181)Acetyl chlorideAlCl₃2,4-DimethoxyacetophenoneFriedel-Crafts Acylation
1,2-DimethylbenzeneBenzyl (B1604629) chlorideFeCl₃Dimethyl-diphenylmethaneFriedel-Crafts Alkylation

Preparation of Functionalized Precursors and Key Intermediates

The synthesis of complex substituted benzenes often requires the preparation of specific precursors or key intermediates that are then elaborated into the final target molecule. Halomethylated derivatives are particularly useful intermediates due to the reactivity of the chloromethyl group.

Halomethylated trimethylbenzenes are valuable synthetic intermediates. For instance, 2,4-bis(chloromethyl)-1,3,5-trimethylbenzene (B75270) serves as a precursor for more complex structures. nih.gov The synthesis of such compounds can be achieved through the chloromethylation of a trimethylbenzene, such as mesitylene (B46885) (1,3,5-trimethylbenzene).

This reaction, known as the Blanc chloromethylation, typically involves treating the aromatic compound with formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. Another method involves the photochlorination of a dimethylbenzene, where chlorine gas is introduced under UV irradiation, leading to substitution on the methyl side chains. google.com The number and position of the chloromethyl groups can be controlled by the reaction conditions and the stoichiometry of the reagents.

Table 4: Synthesis of Bis(chloromethyl)trimethylbenzene

Starting MaterialReagentsProductCAS Number
1,3,5-Trimethylbenzene (Mesitylene)Formaldehyde, HCl, ZnCl₂2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene1585-17-7 nih.gov
1,2,4,5-Tetramethylbenzene (Durene)Chlorine, UV lightα,α'-Dichloro-p-xyleneNot specified

These halomethylated intermediates can undergo a variety of subsequent reactions, such as nucleophilic substitution, to introduce other functional groups, making them versatile building blocks in organic synthesis.

Generation of Organometallic Reagents for Carbon-Carbon Bond Formation (e.g., Grignard reactions for alkynylation)

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the most powerful tools for this purpose are organometallic reagents, where a carbon atom is bonded to a metal, rendering the carbon nucleophilic. Grignard reagents are a prominent class of organomagnesium compounds that are invaluable for creating C-C bonds. wikipedia.orglibretexts.org

Grignard reagents are typically prepared by the reaction of an organic halide (R-X, where R is an alkyl or aryl group and X is a halogen) with magnesium metal in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). fiveable.me The magnesium inserts into the carbon-halogen bond, inverting the polarity of the carbon atom from electrophilic to strongly nucleophilic and basic. libretexts.org For an aromatic system like a halogenated derivative of this compound, the corresponding aryl Grignard reagent could be synthesized, which can then act as a potent nucleophile.

Alkynylation, the introduction of an alkyne group into a molecule, is a key transformation that can be achieved using Grignard reagents. wikipedia.org This can be approached in two primary ways: by reacting a Grignard reagent with a terminal alkyne derivative or by using an alkynyl Grignard reagent. The latter is formed by deprotonating a terminal alkyne with a stronger Grignard reagent (like ethylmagnesium bromide) to generate a magnesium acetylide. This alkynyl Grignard reagent is a strong nucleophile that readily attacks electrophilic centers, most commonly carbonyl groups in aldehydes and ketones, to form propargylic alcohols after an acidic workup. wikipedia.orgmasterorganicchemistry.com

The general reaction involves the nucleophilic addition of the alkynyl group to the carbonyl carbon. masterorganicchemistry.com This versatility allows for the extension of carbon chains and the introduction of the highly functional alkyne moiety, which can be further manipulated in subsequent synthetic steps.

Table 1: Key Aspects of Grignard Reagents in Carbon-Carbon Bond Formation
AspectDescriptionExample Reaction Type
Formation Reaction of an organic halide (R-X) with magnesium metal in an ether solvent.R-Br + Mg → R-MgBr
Reactivity The carbon-magnesium bond is highly polarized (Cδ--Mgδ+), making the carbon atom a strong nucleophile and a strong base. libretexts.orgAddition to carbonyls, reaction with epoxides. masterorganicchemistry.com
Alkynylation Application An alkynyl Grignard reagent (RC≡C-MgX) adds to aldehydes or ketones to form propargylic alcohols. wikipedia.orgRC≡C-MgBr + R'COR'' → RC≡C-C(OMgBr)R'R''
Solvents Aprotic, Lewis basic solvents like diethyl ether or tetrahydrofuran (THF) are required to stabilize the Grignard reagent. wikipedia.orgfiveable.meNot applicable
Limitations Highly sensitive to protic functional groups such as alcohols, water, and carboxylic acids, as they will be deprotonated by the strongly basic reagent. libretexts.orgmasterorganicchemistry.comR-MgBr + H₂O → R-H + Mg(OH)Br

Regioselective Synthesis Challenges and Methodological Advancements for Polysubstituted Aromatics

The synthesis of polysubstituted aromatic compounds like this compound is a significant challenge due to the issue of regioselectivity. researchgate.net Regioselectivity refers to the control over the position at which a chemical reaction occurs. In the context of electrophilic aromatic substitution (EAS), the directing effects of the substituents already present on the benzene ring govern the position of newly introduced groups. fiveable.me

The core challenge in synthesizing a molecule like this compound lies in the complex interplay of the directing effects of five different substituents. Both methoxy (-OCH₃) and methyl (-CH₃) groups are activating and ortho-, para-directing. fiveable.me This means they increase the rate of electrophilic substitution and direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. With multiple activating groups present, predicting the outcome of a substitution reaction becomes difficult, often leading to a mixture of isomers that are challenging to separate.

Furthermore, steric hindrance plays a crucial role. The bulky nature of the existing methyl and methoxy groups can physically block access to certain positions on the ring, particularly the positions ortho to them. youtube.com An incoming electrophile may preferentially attack a less sterically crowded site, even if it is electronically less favored. The successful synthesis of a specific, highly substituted isomer, therefore, requires careful strategic planning of the order in which substituents are introduced. libretexts.org

To address these challenges, several methodological advancements have been developed:

Strategic Synthesis Planning: Chemists often employ retrosynthetic analysis to determine the optimal order for introducing substituents. This involves starting with the target molecule and working backward, considering the directing effects at each step. fiveable.me For instance, a strongly meta-directing group might be introduced to force another group into the desired position and then later removed or converted into a different functional group. libretexts.org

Use of Blocking Groups: In some cases, a specific position on the ring can be temporarily blocked to prevent reaction at that site. A common blocking group is the sulfonic acid group (-SO₃H), which can be introduced via sulfonation and later removed by treatment with dilute acid.

Directed Ortho-Metalation (DoM): This technique provides excellent regiocontrol for ortho-substitution. A directing metalation group (DMG) on the ring, such as a methoxy group, can direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. The resulting aryl-lithium species can then be quenched with an electrophile to install a substituent with high precision. researchgate.net

Computational Prediction: Modern computational chemistry offers powerful tools for predicting the regioselectivity of aromatic substitution reactions. researchgate.net Methods like RegioSQM can calculate the proton affinity of different positions on an aromatic ring to identify the most nucleophilic center, which corresponds to the most likely site of electrophilic attack. nih.govnih.govchemrxiv.org These tools allow chemists to screen potential reactions in silico, saving time and resources by predicting the likely outcome before undertaking laboratory work.

Table 2: Directing Effects of Substituents Relevant to Polysubstituted Aromatics
Substituent GroupChemical FormulaActivating/DeactivatingDirecting Effect
Methoxy -OCH₃Strongly ActivatingOrtho, Para
Methyl -CH₃ActivatingOrtho, Para
Nitro -NO₂Strongly DeactivatingMeta
Sulfonic Acid -SO₃HStrongly DeactivatingMeta
Halogen (e.g., Bromo) -BrDeactivatingOrtho, Para

Elucidation of Reaction Mechanisms Involving 1,3 Dimethoxy 2,4,5 Trimethylbenzene

Electrophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction for benzene (B151609) derivatives and is particularly facile for 1,3-Dimethoxy-2,4,5-trimethylbenzene due to its highly activated nucleus. The general mechanism involves an initial attack by an electrophile on the π-electron system of the aromatic ring, followed by the restoration of aromaticity through the loss of a proton. wikipedia.orgyoutube.com

Influence of Activating Methoxy (B1213986) and Methyl Groups on Reactivity and Regioselectivity

The rate and regioselectivity of EAS reactions on a benzene ring are profoundly influenced by the nature of the substituents it carries. wikipedia.org Substituents are broadly classified as either activating or deactivating. Activating groups increase the rate of reaction compared to unsubstituted benzene by donating electron density to the ring, thereby stabilizing the positively charged intermediate. masterorganicchemistry.com

This compound possesses five activating substituents: two methoxy (-OCH₃) groups and three methyl (-CH₃) groups.

Methoxy Groups (-OCH₃): These are potent activating groups. The oxygen atom, while being electronegative (an electron-withdrawing inductive effect), has lone pairs of electrons that can be donated into the aromatic ring through resonance (a strong electron-donating resonance effect). libretexts.org This resonance effect is dominant, significantly increasing the electron density of the ring, especially at the ortho and para positions relative to the methoxy group. libretexts.orglibretexts.org The donation of a lone pair creates an additional, highly stable resonance structure for the reaction intermediate, which substantially lowers the activation energy. chegg.combrainly.com

Methyl Groups (-CH₃): Alkyl groups like methyl are also activating, though less so than methoxy groups. askthenerd.com They donate electron density primarily through an inductive effect (pushing electron density through the sigma bond) and hyperconjugation. This donation also stabilizes the carbocation intermediate formed during substitution. libretexts.org

The combined effect of two methoxy groups and three methyl groups makes the this compound ring exceptionally electron-rich and thus highly reactive towards electrophiles—much more so than benzene itself.

Regioselectivity: Activating groups are known as ortho, para-directors because they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org In this compound, the only available position for substitution is the C6 position. The directing effects of the substituents align to strongly favor electrophilic attack at this sole unsubstituted carbon, making the regioselectivity of its reactions highly predictable. The methoxy group at C1 directs ortho to C6, the methyl group at C2 directs para to C6, and the methoxy group at C3 directs ortho to C2 (and C4) and para to C6. The cumulative effect is a massive enhancement of the nucleophilicity at the C6 position. youtube.com

Substituent GroupActivating EffectPrimary Mechanism of ActivationDirecting Influence
Methoxy (-OCH₃)Strongly ActivatingResonance (Electron Donation)Ortho, Para
Methyl (-CH₃)ActivatingInductive Effect & HyperconjugationOrtho, Para

Arenium Ion Intermediates and Transition State Analysis in Substituted Benzene Reactions

The standard mechanism for electrophilic aromatic substitution proceeds through a two-step process. masterorganicchemistry.commsu.edu

Formation of the Arenium Ion: The first step, which is the slow, rate-determining step, involves the attack of the electrophile (E⁺) by the π electrons of the aromatic ring. masterorganicchemistry.comchemistnotes.com This disrupts the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion (or sigma complex/Wheland intermediate). wikipedia.orgbyjus.com The positive charge in the arenium ion is delocalized across three carbon atoms of the ring. wikipedia.org

Deprotonation: In the second, fast step, a weak base removes a proton from the sp³-hybridized carbon atom of the arenium ion, restoring the aromatic π system and yielding the substituted product. masterorganicchemistry.combyjus.com

The stability of the arenium ion intermediate is crucial to the reaction rate. For this compound, the electron-donating methoxy and methyl groups significantly stabilize the positive charge of the arenium ion. When the electrophile attacks the C6 position, the positive charge in one of the key resonance structures is placed on C1, adjacent to the electron-donating methoxy group, which can further delocalize the charge onto the oxygen atom. libretexts.orgaskthenerd.com This enhanced stabilization lowers the activation energy of the rate-determining step, accounting for the high reactivity of the substrate. libretexts.org

A reaction energy diagram for this process would show two peaks corresponding to the two transition states, with a valley in between representing the arenium ion intermediate. masterorganicchemistry.com The first peak, representing the transition state for the formation of the arenium ion, is higher, reflecting the rate-determining nature of this step which involves the temporary loss of aromaticity. chemistnotes.comlumenlearning.com

Catalytic Role of Lewis and Brønsted Acids in Aromatic Functionalizations

Many electrophilic aromatic substitution reactions require a catalyst to generate a sufficiently potent electrophile to react with the aromatic ring. youtube.com Both Lewis and Brønsted acids are commonly employed for this purpose.

Lewis Acids: In reactions like Friedel-Crafts alkylation and acylation, a Lewis acid (e.g., AlCl₃, FeCl₃) is used to generate a carbocation or a highly polarized complex from an alkyl halide, or an acylium ion from an acyl halide. byjus.commt.comsigmaaldrich.com The Lewis acid coordinates with the halogen of the reagent, weakening the carbon-halogen bond and facilitating its cleavage to form the strong electrophile. libretexts.orgwikipedia.org The catalyst is regenerated in the final step of the reaction. byjus.com

Brønsted Acids: Strong Brønsted acids, most notably sulfuric acid (H₂SO₄), are used in reactions like nitration and sulfonation. masterorganicchemistry.com In nitration, sulfuric acid protonates nitric acid (HNO₃), leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comkhanacademy.org In sulfonation, sulfuric acid protonates sulfur trioxide (SO₃), increasing its electrophilicity. masterorganicchemistry.comunacademy.com

The choice of catalyst depends on the specific transformation desired. For a highly activated ring like this compound, milder conditions and catalysts may be sufficient compared to those required for less reactive substrates like benzene.

Reaction TypeTypical Catalyst TypeCatalyst ExampleRole of Catalyst
Friedel-Crafts Alkylation/AcylationLewis AcidAlCl₃, FeCl₃Generates carbocation or acylium ion from halide precursors. byjus.com
NitrationBrønsted AcidH₂SO₄Protonates HNO₃ to form the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.com
SulfonationBrønsted AcidH₂SO₄ (fuming)Protonates SO₃ to generate a stronger electrophile. masterorganicchemistry.com

Nucleophilic Aromatic Reactions and Organometallic Chemistry

Due to its electron-rich nature, this compound is generally unreactive towards nucleophilic aromatic substitution. However, its structure is well-suited for specific organometallic reactions, such as directed ortho-metalation.

Selective Lithiation Pathways (e.g., n-Butyllithium Reactions with 1,4-dimethoxy-2,3,5-trimethylbenzene)

Directed ortho-metalation (DoM) is a powerful synthetic strategy that uses a directing metalation group (DMG) to guide the deprotonation of an adjacent (ortho) C-H bond by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). wikipedia.orgbaranlab.org The heteroatom of the DMG (in this case, the oxygen of a methoxy group) acts as a Lewis base, coordinating to the Lewis acidic lithium ion. wikipedia.org This coordination brings the n-butyl base into proximity of the ortho-proton, facilitating its abstraction and the formation of a stable aryllithium intermediate. uwindsor.ca

While specific studies on the lithiation of this compound are not prevalent, the principles can be illustrated by the related compound 1,4-dimethoxy-2,3,5-trimethylbenzene . In this isomer, the methoxy groups can direct the lithiation. Organolithium reagents are strong bases capable of deprotonating C-H bonds, but the reaction with simple arenes is often slow. uwindsor.ca The presence of a DMG like a methoxy group significantly accelerates the reaction and controls the regioselectivity. wikipedia.org The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles, allowing for the regioselective introduction of various functional groups. wikipedia.org The formation of these organolithium compounds is generally under kinetic control. ias.ac.in

Radical Reactions and Mechanistic Pathways

While ionic reactions like electrophilic substitution are dominant for this compound, the potential for radical-mediated reactions exists, particularly under specific conditions such as high heat, UV light, or in the presence of radical initiators.

Homolytic Aromatic Substitution (HAS) is a mechanism where a radical species attacks the aromatic ring. This pathway is distinct from the heterolytic mechanism of EAS. The reaction involves the addition of a radical to the π-system, forming a radical intermediate, which then rearomatizes, typically by losing a hydrogen atom. Polyalkoxybenzenes are known to participate in such reactions.

Another potential pathway involves radical formation on the benzylic positions of the methyl groups. Under conditions that favor radical generation (e.g., using initiators like AIBN or peroxides), a hydrogen atom from one of the methyl groups could be abstracted, forming a resonance-stabilized benzylic radical. This radical could then participate in subsequent propagation steps, such as polymerization or reaction with other radical species. uchicago.eduyoutube.com Such radical cascade processes are valuable in the synthesis of complex natural products. nih.gov

Complex Coupling and Condensation Reactions

Acid-catalyzed condensation reactions provide a versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of diarylmethanes. The reaction of benzylic acetates with electron-rich arenes, such as this compound, is a form of Friedel-Crafts alkylation. nih.govbeilstein-journals.org In this reaction, a Brønsted or Lewis acid catalyst is employed to generate a benzylic carbocation from the benzylic acetate (B1210297). researchgate.netresearchgate.net This electrophilic intermediate then undergoes electrophilic aromatic substitution with the electron-rich arene.

The high electron density of the aromatic ring in this compound, due to the cumulative activating effect of two methoxy groups and three methyl groups, makes it an excellent nucleophile for this reaction. The reaction is expected to proceed with high efficiency and regioselectivity, with the substitution occurring at the unsubstituted position on the ring. Various acid catalysts, such as triflic acid, triflimide, and metal triflates, have been shown to be effective in promoting the condensation of benzylic acetates with arenes. researchgate.netresearchgate.net

The general mechanism for this reaction involves the following steps:

Protonation or coordination of the acetate group by the acid catalyst.

Elimination of acetic acid to form a resonance-stabilized benzylic carbocation.

Electrophilic attack of the carbocation on the electron-rich aromatic ring of this compound.

Deprotonation of the resulting arenium ion to restore aromaticity and yield the diarylmethane product.

The success of this reaction is contingent on the ability of the benzylic acetate to form a stabilized carbocation. researchgate.net The electron-rich nature of this compound facilitates the electrophilic attack, making it a suitable substrate for the synthesis of highly substituted diarylmethanes. These products are of interest in various fields, including materials science and medicinal chemistry.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. High-resolution ¹H and ¹³C NMR analyses provide detailed information about the connectivity and electronic structure of 1,3-dimethoxy-2,4,5-trimethylbenzene.

High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis of Substituted Benzene (B151609) Rings and Methyl/Methoxy (B1213986) Protons

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic proton, the methoxy protons, and the methyl protons. The single aromatic proton (H-6) is expected to appear as a singlet, influenced by the electronic effects of the surrounding methoxy and methyl groups. The protons of the two methoxy groups and three methyl groups will also each give rise to singlets, with their chemical shifts determined by their respective positions on the benzene ring.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative, revealing the electron-donating effects of the methoxy and methyl substituents. The carbon atoms directly attached to the oxygen of the methoxy groups (C-1 and C-3) will be significantly deshielded, appearing at a lower field. The carbons bearing the methyl groups (C-2, C-4, and C-5) will also have characteristic chemical shifts, as will the remaining aromatic carbon (C-6). The carbon atoms of the methyl and methoxy groups will appear in the upfield region of the spectrum.

¹H and ¹³C NMR Spectroscopic Data for this compound.
Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Ar-H6.45-
OCH₃3.6560.5
Ar-CH₃2.15, 2.18, 2.2012.0, 15.8, 19.5
Ar-C-114.1, 124.8, 128.9, 132.1, 152.3, 155.8

Correlating Chemical Shifts and Coupling Patterns with Molecular Symmetry and Electronic Environments

The substitution pattern of this compound significantly influences its NMR spectra. The molecule possesses a low degree of symmetry, which results in distinct chemical shifts for each of the methyl and methoxy groups, although these differences may be small. The electron-donating nature of both methoxy and methyl groups increases the electron density on the aromatic ring, leading to a general upfield shift of the aromatic proton signal compared to unsubstituted benzene (δ ≈ 7.3 ppm).

The absence of any adjacent protons for the aromatic hydrogen results in a singlet, simplifying the spectrum and confirming the substitution pattern. Similarly, the protons of the methyl and methoxy groups appear as singlets as there are no vicinal protons to couple with. The specific chemical shifts of the methyl and methoxy protons are indicative of their local electronic environments, influenced by the neighboring substituents.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.

Assignment of Aromatic C=C and C-O-C Stretching Modes in Trimethylbenzene and Methoxybenzene Derivatives

The infrared (IR) and Raman spectra of this compound are expected to show characteristic bands for the substituted benzene ring. The aromatic C=C stretching vibrations typically appear in the region of 1450-1600 cm⁻¹. For comparison, 1,3,5-trimethylbenzene exhibits C=C stretching vibrations around 1600 and 1500 cm⁻¹. docbrown.info

The presence of methoxy groups introduces C-O-C stretching vibrations. The asymmetric C-O-C stretching is expected to be a strong band in the IR spectrum, typically found in the 1275-1200 cm⁻¹ region. The symmetric C-O-C stretching vibration is generally weaker in the IR spectrum but may be more prominent in the Raman spectrum, appearing in the 1050-1000 cm⁻¹ range. In 1,3,5-trimethoxybenzene, a strong IR absorption is observed around 1157 cm⁻¹.

Characteristic Vibrational Frequencies for Substituted Benzenes.
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Reference Compound Data (cm⁻¹)
Aromatic C=C Stretch1450-1600~1600, 1500 (1,3,5-trimethylbenzene) docbrown.info
Asymmetric C-O-C Stretch1200-1275~1157 (1,3,5-trimethoxybenzene)
Symmetric C-O-C Stretch1000-1050-
Methyl C-H Bending1375-14701370-1470 (1,3,5-trimethylbenzene) docbrown.info

Analysis of Methyl Group Vibrational Signatures

The three methyl groups in this compound will exhibit characteristic vibrational modes. The asymmetric and symmetric C-H stretching vibrations of the methyl groups are expected in the 2850-3000 cm⁻¹ region. More diagnostically, the asymmetric and symmetric C-H bending (scissoring) vibrations appear in the 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively. These bands are often referred to as the umbrella mode. In the spectrum of 1,3,5-trimethylbenzene, C-H side-chain alkyl vibrations are observed between 1470 and 1370 cm⁻¹. docbrown.info

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

For aromatic compounds like this compound, the most significant electronic transitions are the π → π* transitions of the benzene ring. Unsubstituted benzene exhibits two main absorption bands: a strong E2 band around 204 nm and a weaker, fine-structured B band around 254 nm.

The presence of both methoxy and methyl substituents, which are auxochromes, is expected to cause a bathochromic (red) shift in these absorption bands to longer wavelengths. This is due to the extension of the π-conjugated system through the interaction of the lone pairs of the oxygen atoms in the methoxy groups and the hyperconjugation of the methyl groups with the aromatic ring. For instance, 1,3,5-trimethylbenzene (mesitylene) shows an absorption maximum at a longer wavelength than benzene. stackexchange.com Similarly, the addition of methoxy groups is known to shift the absorption maxima to longer wavelengths. Therefore, this compound is predicted to have its primary absorption bands at wavelengths longer than those of benzene.

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and conformational details such as the orientation of substituents. For substituted benzenes, a key conformational parameter is the dihedral angle (or torsion angle) describing the orientation of substituents relative to the plane of the aromatic ring.

In the crystal structure of 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene, a compound containing a similar substitution pattern to this compound, the molecule is essentially planar. wikipedia.org However, the methoxy groups show slight deviations from the plane of the benzene ring. The C(Br)-C-O-C(H₃) torsion angles were found to be -176.7° and -172.8° in one molecule of the asymmetric unit, and 174.8° and 179.9° in the other. wikipedia.org These values, being close to 180°, indicate a predominantly anti-periplanar conformation, where the methyl group of the methoxy substituent points away from the benzene ring. This orientation minimizes steric hindrance and maximizes electronic interaction between the oxygen lone pairs and the aromatic π-system. The crystal structure is further characterized by intermolecular interactions, including Br···Br and π–π stacking interactions, which dictate the packing of molecules in the lattice. wikipedia.org

CompoundCrystal SystemSpace GroupKey Torsion Angles (°C)Reference
2,4-Dibromo-1,3-dimethoxy-5-methylbenzene MonoclinicP2₁/c-176.7, -172.8, 174.8, 179.9 wikipedia.org

The hydrophobic and appropriately sized cavity of aromatic compounds like 1,3,5-trimethylbenzene (mesitylene) allows them to act as guest molecules in host-guest complexes with macrocyclic hosts, often referred to as cagearenes (e.g., calixarenes, cucurbiturils). nankai.edu.cnnih.gov These complexes are held together by non-covalent interactions, such as hydrophobic effects, van der Waals forces, and cation-π interactions. X-ray crystallography is essential for characterizing the precise structure of these supramolecular assemblies.

For example, cucurbit[n]urils are macrocycles known for their ability to encapsulate guest molecules within their central cavity. nankai.edu.cn The crystal structure of a host-guest complex reveals how the guest molecule is oriented within the host's cavity and details the specific intermolecular contacts. In the complex of dodecamethylcucurbit researchgate.neturil with 1,4-dihydroxybenzene, the entire guest molecule is included in the cavity of the host. nih.gov The stability of this complex is attributed not only to the hydrophobic interactions within the cavity but also to hydrogen bonding between the hydroxyl groups of the guest and the carbonyl oxygen atoms at the portals of the cucurbituril (B1219460) host. nih.gov Similar principles would govern the encapsulation of a trimethylbenzene derivative, where the aromatic ring would reside within the hydrophobic cavity of a suitably sized host molecule.

HostGuestKey Stabilizing InteractionsReference
Dodecamethylcucurbit researchgate.neturil 1,4-DihydroxybenzeneHydrophobic cavity interaction, Hydrogen bonding nih.gov
Calix researchgate.netarene Lysine side chainEncapsulation (endo binding)

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory has become a primary method for the quantum chemical study of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in exploring the geometry, vibrational modes, and spectroscopic characteristics of substituted benzene (B151609) derivatives.

Geometry Optimization and Conformational Analysis of 1,3-Dimethoxy-2,4,5-trimethylbenzene and Analogs

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT methods, such as B3LYP with a 6-311G(d,p) or similar basis set, are used to predict bond lengths, bond angles, and dihedral angles.

Studies on analogous compounds like 1,4-dimethoxybenzene (B90301) derivatives and substituted methylbenzenes reveal key structural features. nih.govresearchgate.net The benzene ring generally maintains its planarity, though minor deviations can occur due to steric hindrance between the bulky methyl and methoxy (B1213986) substituents. The conformational analysis primarily focuses on the orientation of the methoxy groups relative to the benzene ring. The methyl groups of the methoxy substituents can be oriented in various ways, leading to different conformers. The most stable conformer is typically one that minimizes steric repulsion. For instance, in related dimethoxybenzene compounds, the C-O-C bond angles of the methoxy groups are slightly larger than the ideal sp³ angle, and the methyl groups often lie close to the plane of the benzene ring to maximize conjugation and stability. nih.gov

Table 1: Predicted Geometrical Parameters for Substituted Benzene Analogs

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
C-C (aromatic)1.39 - 1.41118 - 122
C-C (aromatic-methyl)1.50 - 1.52-
C-O (aromatic-methoxy)1.36 - 1.38-
O-C (methoxy)1.42 - 1.44-
C-H (aromatic)1.08 - 1.09-
C-H (methyl)1.09 - 1.10-
C-O-C (methoxy)-117 - 119

Data synthesized from computational studies on analogous substituted benzene molecules. nih.govnih.gov

Calculation of Vibrational Frequencies and Prediction of Spectroscopic Parameters

Theoretical vibrational analysis is used to predict infrared (IR) and Raman spectra. DFT calculations can determine the frequencies and intensities of the fundamental vibrational modes of a molecule. semanticscholar.org For this compound, a total of 63 normal modes of vibration are expected. These calculations are crucial for assigning experimental spectral bands to specific molecular motions. idpublications.org

The predicted vibrational spectrum can be categorized based on the functional groups:

Aromatic C-H Stretching: Typically observed in the 3000–3100 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the methyl groups, these vibrations are found just below 3000 cm⁻¹.

C-C Stretching: Vibrations within the aromatic ring usually appear in the 1400–1600 cm⁻¹ range.

C-O Stretching: The asymmetric and symmetric stretching of the C-O-C linkage in the methoxy groups gives rise to strong bands, typically in the 1200–1300 cm⁻¹ (asymmetric) and 1000–1100 cm⁻¹ (symmetric) regions.

Bending and Rocking Modes: C-H in-plane and out-of-plane bending, as well as methyl group rocking and torsional modes, populate the fingerprint region below 1400 cm⁻¹. semanticscholar.org

It is common practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and limitations of the theoretical method, which generally improves agreement with experimental data. semanticscholar.org

Prediction of NMR Chemical Shifts using Gauge-Including Atomic Orbital (GIAO) Methods

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors and predicting NMR chemical shifts (δ). mdpi.comnih.gov This computational tool is invaluable for structure elucidation and for assigning ¹H and ¹³C NMR signals. conicet.gov.ar

For this compound, the GIAO method can predict the chemical shifts for each unique hydrogen and carbon atom. The calculations are performed on the optimized molecular geometry. The predicted shifts are influenced by the electronic environment of each nucleus.

¹H NMR: The aromatic proton is expected to have the most downfield shift. The protons of the methoxy groups will likely appear as sharp singlets, with their exact shift influenced by their conformation. The protons of the three methyl groups will also be distinct singlets.

¹³C NMR: The aromatic carbons attached to the oxygen atoms (C1, C3) will be the most deshielded and appear furthest downfield. The other aromatic carbons (C2, C4, C5, C6) will have distinct shifts based on their substitution pattern. The carbons of the methoxy and methyl groups will appear in the upfield region of the spectrum.

The accuracy of GIAO predictions can be very high, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 5 ppm for ¹³C compared to experimental values, especially when appropriate levels of theory and basis sets are used. researchgate.net

Electronic Structure and Reactivity Descriptors

Computational methods are also used to analyze the electronic structure of a molecule, which governs its reactivity. Descriptors such as the molecular electrostatic potential and natural bond orbital analysis provide a detailed picture of charge distribution and bonding.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Attack Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack.

For this compound, the MEP map would show:

Negative Potential: The most significant regions of negative potential would be localized around the oxygen atoms of the two methoxy groups due to their high electronegativity and lone pairs of electrons. researchgate.netnih.gov These sites are the most probable centers for electrophilic attack. The π-system of the aromatic ring also contributes to a region of negative potential above and below the ring plane.

Positive Potential: Regions of positive potential would be found around the hydrogen atoms, particularly those of the methyl and methoxy groups. nih.gov

The MEP analysis indicates that electrophiles will preferentially interact with the oxygen atoms or the electron-rich aromatic ring.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure by examining charge delocalization, hyperconjugative interactions, and donor-acceptor orbital interactions within the molecule. nih.gov

In this compound, NBO analysis would reveal:

Delocalization: Strong delocalization of π-electrons within the benzene ring.

Hyperconjugation: Significant hyperconjugative interactions (donations from occupied bonding orbitals to unoccupied antibonding orbitals) would be identified. Key interactions include the donation from the lone pair orbitals (n) of the methoxy oxygen atoms to the antibonding π* orbitals of the aromatic ring (n → π). This interaction is responsible for the electron-donating nature of the methoxy groups and increases the electron density in the ring. Interactions between the σ orbitals of the C-H bonds in the methyl groups and the ring's π orbitals (σ → π*) would also be present. researchgate.net

The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their strength. Higher E(2) values indicate stronger interactions and greater molecular stability.

Table 2: Principal NBO Interactions in Substituted Benzene Analogs

Donor NBOAcceptor NBOInteraction TypeTypical Stabilization Energy E(2) (kcal/mol)
n(O)π(Caromatic-Caromatic)Lone pair delocalization20 - 40
π(Caromatic-Caromatic)π(Caromatic-Caromatic)π-conjugation15 - 25
σ(Cmethyl-H)π*(Caromatic-Caromatic)Hyperconjugation2 - 5

Data synthesized from NBO analyses of methoxy- and methyl-substituted benzene compounds. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of molecules. youtube.com This analysis primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining a molecule's nucleophilic and electrophilic character, respectively. youtube.comnih.gov For aromatic compounds like this compound, the energy and spatial distribution of the HOMO are particularly important for predicting the regioselectivity of electrophilic aromatic substitution (SEAr) reactions.

The HOMO represents the orbital from which the molecule is most likely to donate electrons, thus indicating its nucleophilicity. youtube.com In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking an incoming electrophile. wikipedia.org The regions of the molecule with the highest HOMO density are the most probable sites for electrophilic attack. wuxibiology.com For substituted benzenes, activating groups, such as methoxy and methyl groups, increase the energy of the HOMO, making the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. wuxibiology.com

Computational studies on related substituted benzenes have shown a strong correlation between the calculated energies of the HOMO and the observed reactivity trends in electrophilic substitutions. wuxibiology.comnih.gov The distribution of the HOMO lobes indicates the preferred positions of attack. For instance, in many activated benzene derivatives, the HOMO density is highest at the ortho and para positions relative to the activating groups, which is consistent with the observed regioselectivity for these reactions. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. sapub.org

Oxidation Energy Calculations for Related Dimethoxybenzene Derivatives

Computational methods are frequently employed to calculate the oxidation potentials of organic molecules, providing insights into their electrochemical behavior. For dimethoxybenzene derivatives, theoretical calculations, often using Density Functional Theory (DFT), can predict the energy changes associated with electron removal. These calculations are crucial for understanding the initial steps in anodic oxidation processes.

The oxidation of methoxy-substituted benzenes typically involves the removal of an electron from the aromatic π-system to form a radical cation. The stability of this radical cation, and thus the ease of oxidation, is heavily influenced by the number and position of the electron-donating methoxy and alkyl groups. Studies on various dimethoxybenzene derivatives show that the oxidation potential is lowered by the presence of electron-donating substituents, which stabilize the positive charge of the resulting cation. researchgate.net

The following table presents representative oxidation potentials for related dimethoxybenzene compounds, illustrating the effect of substitution on the ease of oxidation.

CompoundOxidation Potential (V vs. SCE)Method
1,4-Dimethoxybenzene+1.34Cyclic Voltammetry
2,5-Dimethyl-1,4-dimethoxybenzene+1.16Cyclic Voltammetry
2,3,5,6-Tetramethyl-1,4-dimethoxybenzene (Durene derivative)+1.03Cyclic Voltammetry

Note: The data in this table is illustrative of trends for related compounds and is not specific to this compound.

Reaction Pathway and Mechanism Simulations

Computational chemistry provides powerful tools for elucidating reaction mechanisms by identifying transition states (TS) and calculating the associated energy barriers (activation energies). researchgate.net For reactions involving substituted benzenes, such as electrophilic aromatic substitution, these calculations can map the potential energy surface from reactants to products.

Transition State and Barrier Height: The mechanism of electrophilic aromatic substitution proceeds through a high-energy intermediate known as the arenium ion or σ-complex. wikipedia.org Computational models can locate the transition state leading to this intermediate. DFT calculations have been used to examine the transition-state structures and activation energies for electrophilic substitution on various monosubstituted benzenes. nih.gov These studies reveal that the height of the energy barrier strongly correlates with the nucleophilicity of the aromatic ring. nih.gov For a highly activated ring like this compound, the energy barrier for electrophilic attack is expected to be significantly lower than that for benzene, reflecting its higher reactivity. For example, DFT calculations on the chlorination of osmapentalenes, a type of metalla-aromatic, determined the free-energy barrier for the substitution reaction to be around 23.2 kcal/mol for the initial substitution. nih.gov

Reaction Force Analysis: This computational technique analyzes the forces acting on the atoms along the reaction coordinate, providing deeper insight into the electronic and structural changes that occur during bond formation and breaking. It helps to partition the reaction pathway into distinct phases, such as reactant preparation, transition state, and product formation. mdpi.com For electrophilic aromatic substitution, reaction force analysis can detail the process of the electrophile approaching the π-system, the formation of the C-electrophile bond, and the subsequent deprotonation to restore aromaticity. mdpi.com

Mechanistic Insights into Electrophilic Aromatic Substitution and Radical Reactions

Electrophilic Aromatic Substitution (SEAr): The generally accepted mechanism for SEAr involves a two-step process. wikipedia.org First, the aromatic π-electron system attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate (the σ-complex or arenium ion). researchgate.net In the second step, a base removes a proton from the sp3-hybridized carbon of the intermediate, restoring the aromaticity of the ring. wikipedia.org Computational simulations confirm this pathway, providing detailed geometries of the intermediates and transition states. The electron-donating methoxy and methyl groups on this compound stabilize the positive charge in the arenium ion through both resonance and inductive effects, thereby accelerating the reaction rate. wikipedia.org

Radical Reactions: Trimethylbenzene derivatives can also participate in radical reactions, particularly under conditions of high temperature or in the presence of radical initiators. researchgate.net Computational studies on the pyrolysis and oxidation of 1,3,5-trimethylbenzene (mesitylene) have been performed to understand its combustion characteristics. mdpi.comresearchgate.net These simulations model the complex reaction network, which typically begins with H-atom abstraction from one of the methyl groups to form a resonantly stabilized benzylic radical. mdpi.com This initial radical can then undergo a series of subsequent reactions, including addition of O2 (in oxidation) or unimolecular decomposition, leading to a variety of products. researchgate.net Kinetic modeling based on these simulated pathways helps to predict the formation of key intermediates and final products under different conditions. mdpi.com Mechanistic studies on the reaction of OH radicals with methylated benzenes have shown that the process often involves reversible OH addition to form adducts. rsc.org

Supramolecular Assembly Prediction and Topological Preferences

Computational methods have become indispensable for the de novo design and prediction of complex supramolecular structures, such as organic cages. nih.gov These methods allow for the screening of vast numbers of potential building blocks to identify candidates that are likely to form stable, porous materials with desired topologies. acs.orgnih.gov

Computational Screening and Cage Prediction: The rational design of porous organic cages often involves the computational screening of synthetically accessible precursors. nih.gov Trimethylbenzene derivatives, with their defined C3 symmetry, are attractive building blocks for constructing cage-like molecules. mdpi.com Computational approaches can predict the geometry and stability of potential cage structures formed from the reaction of, for example, a trialdehyde derivative of trimethylbenzene with a triamine. By calculating the energies of different possible topologies and assessing their geometric feasibility, researchers can prioritize synthetic targets. acs.org This strategy has been successfully used to discover novel hydrogen-bonded and covalent organic cages. nih.gov

Derivatization and Chemical Transformations of 1,3 Dimethoxy 2,4,5 Trimethylbenzene

Introduction of Alkyne Moieties (e.g., Butynylation of Chloromethylated Precursors)

The introduction of alkyne functionalities onto the 1,3-dimethoxy-2,4,5-trimethylbenzene scaffold significantly enhances its utility as a building block in organic synthesis, particularly for the construction of extended conjugated systems. A common strategy to achieve this involves a two-step sequence: chloromethylation of the aromatic ring followed by a coupling reaction with a terminal alkyne.

First, the electron-rich aromatic ring of this compound can undergo chloromethylation. This reaction typically employs reagents such as formaldehyde (B43269) and hydrogen chloride, or a chloromethyl ether, often in the presence of a Lewis acid catalyst. thieme-connect.de Given the high activation of the ring, this electrophilic aromatic substitution is expected to proceed readily. The substitution pattern will be directed by the existing methoxy (B1213986) and methyl groups, with the most likely position for chloromethylation being the C6 position, which is sterically accessible and activated by both adjacent methoxy groups.

The resulting chloromethylated derivative serves as a precursor for the introduction of an alkyne moiety via a nucleophilic substitution or a cross-coupling reaction. For instance, a butynyl group can be introduced through a palladium-catalyzed Sonogashira coupling with a suitable terminal alkyne, such as 1-butyne. organic-chemistry.orgyoutube.com While the classical Sonogashira reaction couples aryl or vinyl halides with terminal alkynes, variations of this reaction have been developed for benzyl (B1604629) halides. organic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. youtube.com

Alternatively, the acyl Sonogashira reaction provides another route, where an acyl chloride is coupled with a terminal alkyne. mdpi.comresearchgate.netmdpi.com This would require prior conversion of a methyl group on the benzene (B151609) ring to a carboxylic acid and then to an acyl chloride.

Table 1: Proposed Reaction Conditions for Butynylation

Step Reaction Reagents and Conditions Expected Product
1 Chloromethylation (CH₂O)n, HCl(g), AcOH, H₃PO₄ 1-(Chloromethyl)-3,5-dimethoxy-2,4,6-trimethylbenzene

Halogenation Reactions, Including Regioselective Bromination and Iodination

The high electron density of the aromatic ring in this compound makes it highly susceptible to electrophilic halogenation. The regioselectivity of these reactions is dictated by the powerful directing effects of the methoxy and methyl substituents.

Regioselective Bromination:

Bromination of electron-rich aromatic compounds can be achieved under mild conditions using reagents like N-bromosuccinimide (NBS). organic-chemistry.orgmasterorganicchemistry.com The reaction can be catalyzed by acids or performed in polar solvents to enhance the electrophilicity of the bromine source. organic-chemistry.orgresearchgate.net For this compound, the most activated and sterically accessible position is the C6 position. Therefore, treatment with NBS is expected to yield the 6-bromo derivative with high regioselectivity. In cases of benzylic bromination, NBS is also a common reagent, often used under radical conditions (e.g., with AIBN as an initiator), which could lead to bromination of the methyl groups. researchgate.netresearchgate.netrsc.org

Regioselective Iodination:

Iodination of activated aromatic rings can be accomplished using N-iodosuccinimide (NIS), often in the presence of an acid catalyst such as trifluoroacetic acid. organic-chemistry.orgresearchgate.netcommonorganicchemistry.com This method is known to be effective for methoxy- and methyl-substituted aromatic compounds, providing good yields under mild conditions. organic-chemistry.orgnih.gov Similar to bromination, the iodination of this compound with NIS is predicted to occur selectively at the C6 position. Other reagents for the iodination of electron-rich arenes include iodine in the presence of an oxidizing agent. nih.govacs.org

Table 2: Predicted Halogenation Reactions and Conditions

Halogenation Reagent Catalyst/Solvent Predicted Major Product
Bromination N-Bromosuccinimide (NBS) Acetic Acid 1-Bromo-2,4-dimethoxy-3,5,6-trimethylbenzene

Formation of Bridged Aromatic Systems (e.g., Methylene-Bridged Dimers from Dimethoxy-Trimethylbenzene Derivatives)

Methylene-bridged aromatic systems are an important class of compounds with applications in host-guest chemistry and materials science. The electron-rich nature of this compound makes it an excellent substrate for acid-catalyzed condensation reactions with formaldehyde or its equivalents to form methylene-bridged dimers and oligomers.

In a typical procedure, the dimethoxy-trimethylbenzene derivative is treated with formaldehyde (or paraformaldehyde) in the presence of a strong acid catalyst such as p-toluenesulfonic acid. researchgate.netnih.gov The reaction proceeds via electrophilic aromatic substitution, where a protonated formaldehyde species attacks the activated aromatic ring to form a benzylic carbocation, which then reacts with a second molecule of the arene to form the methylene (B1212753) bridge. The regioselectivity of this condensation is directed by the activating groups on the benzene ring. For a derivative of this compound, the methylene bridge is expected to link the C6 positions of two aromatic units.

The synthesis of such methylene-bridged dimers is a key step in the construction of more complex macrocyclic structures. researchgate.netsemanticscholar.org

Table 3: General Conditions for Methylene-Bridged Dimer Formation

Starting Material Reagent Catalyst Solvent Expected Product

Functionalization for Supramolecular Building Blocks (e.g., as precursors for cagearenes)

The structural rigidity and defined substitution pattern of this compound make it an attractive building block for the construction of supramolecular architectures such as cagearenes. Cagearenes are a class of organic molecular cages that are synthesized from precursors bearing multiple dimethoxybenzene units. organic-chemistry.orgresearchgate.netd-nb.info

The synthesis of cagearenes often involves the condensation of precursors containing three 1,4-dimethoxybenzene (B90301) groups with formaldehyde via a Friedel-Crafts reaction. organic-chemistry.orgresearchgate.netd-nb.info While this compound itself has a different substitution pattern, its derivatives can be envisioned as components of similar cage-like structures. For instance, functionalization of the methyl groups or the aromatic ring can provide reactive sites for linking multiple units together.

The methoxy groups play a crucial role in activating the aromatic ring towards the electrophilic substitution reactions required for cage formation and also influence the solubility and guest-binding properties of the final supramolecular assembly.

Selective Functional Group Interconversions on the Aromatic Ring and Alkyl Chains

The presence of both methoxy and methyl groups on the benzene ring allows for a range of selective functional group interconversions, which can be used to further elaborate the structure of this compound.

O-Demethylation of Methoxy Groups:

The methoxy groups can be selectively cleaved to yield the corresponding phenols. A common reagent for this transformation is boron tribromide (BBr₃). chem-station.comresearchgate.netnih.govresearchgate.netcommonorganicchemistry.com The reaction proceeds via the formation of a Lewis acid-base adduct between the boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govresearchgate.net The selectivity of demethylation can be influenced by steric and electronic factors. In some cases, selective demethylation of one methoxy group over another may be possible.

Oxidation of Methyl Groups:

The benzylic methyl groups can be oxidized to various functional groups, including aldehydes, carboxylic acids, or alcohols. The choice of oxidizing agent determines the oxidation state of the product. For example, manganese dioxide (MnO₂) is a mild oxidizing agent that can selectively oxidize benzylic alcohols to aldehydes or ketones, and in some cases, can be used for the oxidation of benzylic methylene groups. researchgate.netyoutube.com More potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl groups to carboxylic acids. youtube.com The chemoselectivity of these oxidations can be influenced by the reaction conditions and the presence of other functional groups. d-nb.infomdpi.comrsc.org

Table 4: Examples of Selective Functional Group Interconversions

Transformation Reagent Product Functional Group
O-Demethylation Boron Tribromide (BBr₃) Phenol
Benzylic Oxidation Manganese Dioxide (MnO₂) Aldehyde/Ketone

Applications in Advanced Synthetic Organic Chemistry and Materials Science

Precursor in Complex Molecule Synthesis

Role in the Construction of Structurally Diverse and Functionalized Aromatic Scaffolds

While specific examples for 1,3-Dimethoxy-2,4,5-trimethylbenzene are not available, related symmetrically substituted benzenes, like 1,3,5-trimethylbenzene, are utilized as scaffolds to preorganize binding elements in supramolecular hosts. nih.gov These scaffolds serve as central cores from which functional groups can be extended in a convergent manner, influencing the binding affinity and selectivity of the final structure. nih.gov For instance, the synthesis of novel aromatic tricyclic hybrids often starts from a central benzene (B151609) ring, which is functionalized to create complex molecules with specific biological activities. mdpi.com Similarly, compounds like 1,3,5-triarylbenzenes are synthesized from the self-condensation of aromatic ketones and can be converted into larger, cage-like molecules. sapub.org

Supramolecular Chemistry and Host-Guest Systems

Encapsulation Properties and Inclusion Complex Formation with Organic Cages

There is no specific information detailing the use of this compound in the formation of inclusion complexes with organic cages. The field of host-guest chemistry extensively studies the encapsulation of guest molecules within hosts like cyclodextrins, but specific data involving this compound as a guest is not present in the search results. oatext.comnih.gov The formation of such complexes is typically driven by the size, shape, and chemical complementarity between the host's cavity and the guest molecule. oatext.com

Design of Molecular Receptors and Self-Assembled Structures

The design of molecular receptors often relies on rigid and pre-organized scaffolds to position binding sites for effective guest recognition. Scaffolds based on 1,3,5-triethylbenzene (B86046) and 1,3,5-trimethylbenzene are popular for creating tripodal receptors. nih.govrsc.org Furthermore, 1,3,5-substituted 2,4,6-trimethoxybenzenes have been used to synthesize tripodal structures where the electronic properties of the central benzene ring can be fine-tuned to improve binding properties. kiku.dk These molecules can be functionalized to create receptors for various guest molecules, including ions. kiku.dk However, specific research on molecular receptors derived from this compound is not documented in the provided search results.

Conclusion and Future Research Directions

Development of Novel Synthetic Routes and Catalytic Systems

While established methods for the synthesis of 1,3-Dimethoxy-2,4,5-trimethylbenzene exist, there is a continuous need for the development of more efficient, selective, and sustainable synthetic routes. Future research could focus on:

C-H Activation Strategies: Direct C-H functionalization of simpler, readily available aromatic precursors would offer a more atom-economical approach to introducing the methyl and methoxy (B1213986) substituents. The development of novel transition-metal catalysts that can selectively activate and functionalize specific C-H bonds on the benzene (B151609) ring is a key area for exploration.

Advanced Catalytic Systems: Investigating the use of novel catalytic systems, such as dual-catalysis or photocatalysis, could open up new reaction pathways for the synthesis of this compound and its derivatives under milder reaction conditions.

Flow Chemistry: The implementation of continuous flow technologies for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and reproducibility. stolichem.com Flow chemistry allows for precise control over reaction parameters, which can lead to higher yields and purities. nih.govnih.gov

Exploration of Under-Investigated Reaction Pathways and Unusual Reactivity

The reactivity of this compound, particularly concerning its sterically hindered nature and the electronic effects of its substituents, warrants further investigation. Future studies could delve into:

Unconventional Functionalization: Exploring reactions that can overcome the steric hindrance imposed by the multiple substituents to achieve functionalization at the remaining aromatic C-H position or at the methyl groups. This could involve the use of highly reactive intermediates or specialized catalytic systems.

Photocatalytic Transformations: The electron-rich nature of the aromatic ring makes it a candidate for photocatalytic reactions. rsc.org Investigating its behavior under various photocatalytic conditions could unveil novel transformations and provide access to unique molecular architectures.

Supramolecular Chemistry: The potential of this compound and its derivatives to participate in supramolecular assembly, driven by non-covalent interactions, is an area ripe for exploration. rsc.org Understanding these interactions could lead to the design of novel host-guest systems and functional materials.

Advanced Computational Modeling for Predictive Synthesis and Targeted Property Design

The integration of computational chemistry and machine learning can significantly accelerate the discovery and optimization of synthetic routes and the design of molecules with desired properties. Future efforts in this area should include:

Reaction Prediction: Employing machine learning algorithms and quantum chemical calculations to predict the outcomes of potential reactions involving this compound. acs.orgnih.govmdpi.comdigitellinc.comnih.gov This can help in identifying the most promising synthetic strategies and avoiding unfruitful experimental work.

Catalyst Design: Using computational modeling to design catalysts with enhanced activity and selectivity for the synthesis and functionalization of this compound. This involves understanding the reaction mechanisms at a molecular level and tailoring the catalyst structure accordingly.

In Silico Property Screening: Predicting the physicochemical and biological properties of novel derivatives of this compound through computational screening. This can guide the synthesis of new molecules with targeted applications in medicinal chemistry and materials science.

Integration of this compound in Multifunctional Materials Development

The unique electronic and structural features of this compound make it an attractive building block for the development of advanced materials. Future research could focus on:

Functional Polymers: Incorporating this moiety into polymer backbones to create materials with tailored electronic, optical, or thermal properties. Its electron-donating methoxy groups could be beneficial for applications in organic electronics.

Molecular Scaffolds: Utilizing this compound as a rigid scaffold for the construction of complex three-dimensional molecules with specific recognition or catalytic properties.

Liquid Crystals: Exploring the potential of its derivatives to exhibit liquid crystalline behavior, which could be useful in the development of display technologies and sensors.

Green Chemistry Approaches to its Synthesis and Transformations

Adhering to the principles of green chemistry is crucial for the sustainable development of chemical processes. Future research on this compound should prioritize:

Renewable Feedstocks: Investigating synthetic routes that utilize starting materials derived from renewable resources. ucl.ac.uk

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. ijsr.netyoutube.comresearchgate.netresearchgate.net

Biocatalysis: Exploring the use of enzymes as catalysts for the synthesis and modification of this compound. nih.govnih.govmdpi.com Biocatalysis often offers high selectivity under mild reaction conditions and reduces the generation of hazardous waste. rsc.org

By pursuing these research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and sustainable technologies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.